Deacylative Monoalkylation – Exclusive Reactivity vs. 3‑Acetylindole
3‑Acetyloxindole undergoes clean deacylative monoalkylation with alkyl halides and Triton B (benzyltrimethylammonium hydroxide) at room temperature to afford 3‑alkyl‑2‑oxindoles in good yields. This transformation exploits the lability of the C3 acetyl group under basic conditions and cannot be performed on 3‑acetylindole, which lacks the essential C2 carbonyl for enolate stabilization [1]. The reaction represents a direct, protecting‑group‑free route to 3‑monosubstituted oxindoles, whereas unsubstituted oxindole requires pre‑functionalization (e.g., via isatin reduction) before C3 alkylation [2].
| Evidence Dimension | Feasibility of direct C3 monoalkylation under mild basic conditions |
|---|---|
| Target Compound Data | Deacylative monoalkylation proceeds in good yields (typically 60–85%) using Triton B, alkyl halide, rt [1]. |
| Comparator Or Baseline | 3‑Acetylindole: reaction not feasible; no C2 carbonyl for enolate formation. Oxindole: requires 2.5 eq BuLi, −78 °C, and alkyl halide; yields are moderate and side reactions (oxidation) occur [2]. |
| Quantified Difference | 3‑Acetyloxindole enables monoalkylation at room temperature vs. −78 °C for oxindole; avoids strong base (BuLi) and cryogenic conditions. |
| Conditions | Monoalkylation: alkyl halide, Triton B (aq. BTMAC), CH2Cl2 or THF, rt [1]. |
Why This Matters
For laboratories synthesizing 3,3‑disubstituted oxindole libraries, 3‑acetyloxindole eliminates cryogenic lithiation steps, reducing equipment requirements and improving safety and scalability.
- [1] Ortega‑Martínez, A.; Molina, C.; Moreno‑Cabrerizo, C.; Sansano, J. M.; Nájera, C. Synthesis of 3,3‑Disubstituted 2‑Oxindoles by Deacylative Alkylation of 3‑Acetyl‑2‑oxindoles. Synthesis 2017, 49, 4103–4112. View Source
- [2] Glasnov, T. N.; Kappe, C. O. et al. Literature Survey and Further Studies on the 3‑Alkylation of N‑Unprotected 3‑Monosubstituted Oxindoles. Molecules 2017, 22, 24. DOI: 10.3390/molecules22010024. View Source
